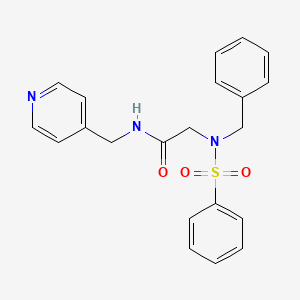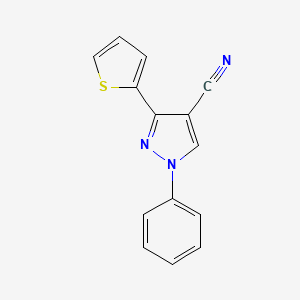
6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly referred to as L-tetrahydropalmatine (L-THP) and is extracted from the roots of the plant Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries and is known for its analgesic and sedative properties. In recent years, L-THP has gained attention for its potential therapeutic applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. This compound has been shown to bind to the dopamine D2 receptor and the mu-opioid receptor, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channels. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline. One potential area of investigation is its potential use in treating drug addiction, particularly opioid addiction. This compound has been shown to have opioid receptor binding activity, which may make it a useful tool in treating opioid addiction. Another potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Finally, this compound may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and depression.
Scientific Research Applications
6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous studies in recent years due to its potential therapeutic applications. It has been shown to have analgesic, sedative, anxiolytic, and antipsychotic properties. This compound has also been investigated for its potential use in treating drug addiction, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
6,7-dimethoxy-2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-8-12-5-7-18(14-4-3-6-17-10-14)11-13(12)9-16(15)20-2/h8-9,14,17H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRPVLVHNHDGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCCNC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,9-dimethyl-11-(4-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448997.png)
![7,9-dimethyl-11-(3-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448999.png)
![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449012.png)

![N-(3,4-dichlorophenyl)-2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B3449026.png)




![2-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3449063.png)
![4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449065.png)
![4-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449072.png)